Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic replacement of labile functional groups is a cornerstone of rational drug design. The amide bond, ubiquitous in peptides and small molecule therapeutics, is often a primary site of metabolic degradation, limiting the oral bioavailability and in vivo half-life of promising drug candidates. This application note presents 4,4-difluoroazepane hydrochloride as a versatile and robust non-hydrolyzable mimic of the carbonyl group within an amide bond. The gem-difluoro moiety imparts exceptional stability against enzymatic and chemical hydrolysis while closely emulating the steric and electronic properties of a carbonyl. Herein, we provide a comprehensive guide to the conceptual framework, practical applications, and detailed experimental protocols for the synthesis of 4,4-difluoroazepane hydrochloride and its incorporation into a model dipeptide. Furthermore, a comparative protocol for assessing the hydrolytic stability of the resulting peptidomimetic against its natural amide counterpart is detailed, offering a complete workflow for the evaluation of this valuable building block in drug discovery.
Introduction: The Imperative for Amide Bond Isosteres
The amide bond is a fundamental structural motif in a vast array of biologically active molecules.[1] Its unique combination of planarity, hydrogen bonding capabilities, and conformational rigidity plays a pivotal role in molecular recognition and biological function. However, the inherent susceptibility of the amide bond to enzymatic cleavage by proteases and amidases presents a significant challenge in drug development, often leading to poor pharmacokinetic profiles.[2]
To circumvent this metabolic liability, medicinal chemists have developed a range of amide bond bioisosteres—functional groups that mimic the key physicochemical properties of the amide bond while offering enhanced stability.[3] These isosteres can improve metabolic stability, cell permeability, and bioavailability, ultimately leading to more effective and durable therapeutics.[4]
Among the various strategies for amide bond replacement, the use of gem-difluorinated methylene groups (CF₂) as a carbonyl mimic has gained considerable traction.[5] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds, creating a local dipole moment that can mimic the carbonyl's hydrogen bond accepting capacity. Furthermore, the CF₂ group is sterically similar to a carbonyl group and is exceptionally resistant to hydrolysis.[6]
4,4-Difluoroazepane hydrochloride is a seven-membered heterocyclic building block that strategically incorporates this gem-difluoro motif.[7][8] Its cyclic structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to a biological target.[8] This application note will serve as a practical guide for researchers looking to leverage the unique properties of 4,4-difluoroazepane hydrochloride in their drug discovery programs.
Physicochemical Properties of 4,4-Difluoroazepane Hydrochloride
4,4-Difluoroazepane hydrochloride is a white to off-white solid that is typically supplied with a purity of 97% or higher.[9][10] The hydrochloride salt form enhances its stability and handling properties.[7]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF₂N | [11] |
| Molecular Weight | 171.62 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥ 97% | [9] |
| Boiling Point (Calculated) | 142.0 ± 40.0 °C at 760 mmHg | [7] |
| Density (Calculated) | ~1.1 g/cm³ | [7] |
| SMILES | C1CC(CCNC1)(F)F.Cl | [11] |
| InChIKey | INIMNLBMYHJDGE-UHFFFAOYSA-N | [11] |
Safety Information: 4,4-Difluoroazepane hydrochloride is classified with the GHS07 pictogram and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[7]
Synthesis of 4,4-Difluoroazepane Hydrochloride: A Step-by-Step Protocol
The synthesis of 4,4-difluoroazepane hydrochloride is a multi-step process that begins with the commercially available azepan-4-one. The overall strategy involves the protection of the secondary amine, deoxofluorination of the ketone, and subsequent deprotection and salt formation.
graph SynthesisWorkflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#5F6368", arrowhead=normal];
}
Figure 1. Synthetic workflow for 4,4-difluoroazepane hydrochloride.
Protocol 1: Synthesis of 4,4-Difluoroazepane Hydrochloride
Part A: N-Boc Protection of Azepan-4-one
-
Reaction Setup: To a round-bottom flask, add azepan-4-one hydrochloride (1.0 eq), dichloromethane (DCM) (to make an approx. 0.1 M solution), and triethylamine (2.2 eq).
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azepan-4-one.
Part B: Deoxofluorination of N-Boc-Azepan-4-one
-
Reaction Setup: In a fume hood, dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous DCM in a fluorinated polyethylene flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) to the stirred solution. Caution: DAST is toxic and corrosive. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4,4-difluoroazepane.
Part C: Boc Deprotection and Hydrochloride Salt Formation
-
Reaction Setup: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Deprotection and Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Precipitation: Stir the reaction mixture for 2-4 hours. The product, 4,4-difluoroazepane hydrochloride, will typically precipitate as a white solid.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Incorporation of 4,4-Difluoroazepane into a Peptide Backbone via Reductive Amination
To truly function as a carbonyl mimic, the 4,4-difluoroazepane moiety must be incorporated into the peptide backbone. This can be achieved through a reductive amination strategy, where an N-terminal amino acid is first oxidized to an aldehyde, which then reacts with the secondary amine of 4,4-difluoroazepane to form an iminium ion that is subsequently reduced.
graph ReductiveAminationWorkflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#5F6368", arrowhead=normal];
}
Figure 2. Workflow for reductive amination to incorporate 4,4-difluoroazepane.
Protocol 2: Incorporation of 4,4-Difluoroazepane via Reductive Amination
This protocol describes the incorporation of 4,4-difluoroazepane between two amino acid residues on a solid support. It assumes the peptide has been synthesized up to the point of incorporating the mimic, with an N-terminal serine residue that will be oxidized to a glycoaldehyde.
Part A: On-Resin Oxidation of N-terminal Serine
-
Resin Preparation: Swell the peptide-resin (with an N-terminal serine) in a 1:1 mixture of DCM and methanol.
-
Oxidation: Add a solution of sodium periodate (NaIO₄, 5 eq) in water to the resin suspension. Gently agitate the mixture for 1-2 hours at room temperature.
-
Washing: Filter the resin and wash thoroughly with water, followed by methanol and DCM. Dry the resin under vacuum.
Part B: Reductive Amination with 4,4-Difluoroazepane Hydrochloride
-
Reaction Setup: Swell the aldehyde-functionalized resin in a 1% acetic acid solution in N,N-dimethylformamide (DMF).
-
Amine Addition: Add 4,4-difluoroazepane hydrochloride (5 eq) and a mild base such as diisopropylethylamine (DIPEA, 5.5 eq) to the resin suspension.
-
Imination: Gently agitate the mixture for 1 hour at room temperature to allow for imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 10 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and can release cyanide gas upon contact with strong acids. Handle with care.
-
Reaction: Continue to agitate the mixture for 12-16 hours at room temperature.[12]
-
Washing: Filter the resin and wash thoroughly with DMF, methanol, and DCM.
-
Continuation of Synthesis: The resulting secondary amine on the resin can be acylated with the next Fmoc-protected amino acid using standard peptide coupling conditions (e.g., HATU/DIPEA) to continue the peptide synthesis.[9]
Characterization of the Modified Peptide
The successful incorporation of the 4,4-difluoroazepane moiety should be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Cleave a small amount of the modified peptide from the resin and analyze by LC-MS. The observed mass should correspond to the calculated mass of the peptide containing the difluoroazepane linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, the purified peptide can be analyzed by 1D and 2D NMR. The presence of the difluoroazepane moiety can be confirmed by the characteristic signals in the ¹⁹F NMR spectrum and the correlations observed in ¹H-¹³C HSQC and ¹H-¹H COSY spectra.[13][14]
Assessing Hydrolytic Stability: A Comparative UPLC-MS Protocol
A key advantage of using 4,4-difluoroazepane as a carbonyl mimic is its enhanced stability. The following protocol outlines a method to compare the hydrolytic stability of the modified peptide with its native amide-containing counterpart.
graph StabilityAssayWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#5F6368", arrowhead=normal];
}
Figure 3. Workflow for the comparative hydrolytic stability assay.
Protocol 3: Comparative Hydrolytic Stability Assay
-
Stock Solution Preparation: Prepare 1 mM stock solutions of both the native peptide and the 4,4-difluoroazepane-modified peptide in DMSO.
-
Incubation Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions to a final concentration of 10 µM in the PBS buffer.
-
Incubation: Incubate the solutions at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quenching: Immediately quench the reaction by adding an equal volume of acetonitrile containing 0.1% formic acid. This will precipitate any proteins and stop enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to UPLC vials for analysis.
-
UPLC-MS Analysis: Analyze the samples using a UPLC system coupled to a mass spectrometer.[15]
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent peptide from any degradation products.
-
Detection: Monitor the disappearance of the parent peptide ion using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of the remaining parent peptide against time for both the native and modified peptides. The half-life (t₁/₂) of each peptide can be calculated from the degradation curve.
Conclusion
4,4-Difluoroazepane hydrochloride is a valuable building block for medicinal chemists seeking to overcome the metabolic instability of amide bonds. Its gem-difluoro moiety serves as a non-hydrolyzable mimic of a carbonyl group, offering enhanced stability while maintaining key steric and electronic features. The protocols provided in this application note offer a practical guide for the synthesis of this building block and its incorporation into peptide backbones. The comparative stability assay allows for a direct assessment of the benefits of this modification. By employing 4,4-difluoroazepane hydrochloride, researchers can develop more robust and effective therapeutic candidates.
References
Sources